A Technical Guide to 4-Aminopyridin-3-ol Dihydrochloride: Structure, Properties, and Scientific Applications
A Technical Guide to 4-Aminopyridin-3-ol Dihydrochloride: Structure, Properties, and Scientific Applications
Abstract: This document provides an in-depth technical overview of 4-Aminopyridin-3-ol dihydrochloride, a pyridine derivative of significant interest to researchers in neuropharmacology and medicinal chemistry. As a hydroxylated metabolite and derivative of the well-characterized potassium channel blocker 4-aminopyridine (Fampridine), this compound serves as a crucial reference standard and a tool for investigating structure-activity relationships in the context of neurological disorders. This guide details its chemical structure, physicochemical properties, a plausible synthetic pathway, its hypothesized mechanism of action, and key applications in research and development. It is intended to be a comprehensive resource for scientists and drug development professionals working with aminopyridine-based compounds.
Introduction and Scientific Context
4-Aminopyridin-3-ol dihydrochloride (CAS No. 1081776-23-9) is a heterocyclic organic compound that belongs to the aminopyridine class.[1][2] Its core structure consists of a pyridine ring substituted with an amino group at the 4-position and a hydroxyl group at the 3-position. The dihydrochloride salt form enhances its stability and aqueous solubility, making it suitable for laboratory use.
The primary significance of this molecule stems from its relationship with 4-aminopyridine (4-AP) , a drug marketed as Fampridine for the symptomatic treatment of multiple sclerosis (MS).[3][4] 4-Aminopyridin-3-ol is a known metabolite and impurity of Fampridine.[1] Consequently, its primary industrial application is as a certified reference material for analytical method development, impurity profiling, and quality control in the pharmaceutical manufacturing of Fampridine.
Beyond its role as a reference standard, its structural similarity to 4-AP makes it a valuable research tool. The introduction of a hydroxyl group at the 3-position provides a key modification to explore its impact on potency, selectivity for different potassium channel subtypes, and pharmacokinetic properties such as blood-brain barrier penetration.
Physicochemical Properties and Characterization
The fundamental properties of 4-Aminopyridin-3-ol dihydrochloride are summarized below. Understanding these characteristics is essential for its proper handling, storage, and application in experimental settings.
Caption: Chemical structure of 4-Aminopyridin-3-ol dihydrochloride.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1081776-23-9 | [2][5] |
| Molecular Formula | C₅H₈Cl₂N₂O | [1] |
| Molecular Weight | 183.04 g/mol | [1] |
| IUPAC Name | 4-aminopyridin-3-ol;dihydrochloride | [2] |
| InChI Key | IMMJEWSHPROHBK-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CN=CC(=C1N)O.Cl.Cl | [2] |
| Physical Form | Solid | |
| Purity | >95% (Typically available) | [1] |
Causality Behind Experimental Choices: Stock Solution Preparation
The dihydrochloride salt form is intentionally used to enhance the compound's solubility in aqueous buffers, which are common in biological assays. Its preparation as a concentrated stock solution in a suitable solvent like water or DMSO allows for accurate and repeatable dilutions into experimental media while minimizing the final solvent concentration.
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Pre-analysis: Before opening, bring the container to room temperature to prevent moisture condensation.
-
Weighing: Using a calibrated analytical balance, accurately weigh 1.83 mg of 4-Aminopyridin-3-ol dihydrochloride (MW: 183.04 g/mol ).
-
Expertise Insight: Weighing a slightly larger mass (e.g., 18.3 mg) and adjusting the solvent volume can reduce weighing errors.
-
-
Dissolution: Transfer the weighed solid to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of sterile, nuclease-free water to achieve a final concentration of 10 mM.
-
Solubilization: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (weeks) or -80°C for long-term (months) storage.
-
Trustworthiness: Aliquoting ensures the integrity of the stock solution over the course of multiple experiments.
-
Synthesis and Purification: A Plausible Route
While specific, peer-reviewed synthetic procedures for 4-Aminopyridin-3-ol dihydrochloride are not widely published, a logical pathway can be devised based on established pyridine chemistry. A common strategy involves the nitration of a suitable precursor, followed by reduction of the nitro group to an amine.
Caption: Plausible synthetic workflow for 4-Aminopyridin-3-ol dihydrochloride.
Experimental Protocol: Hypothetical Synthesis
-
Nitration: Cool a mixture of concentrated sulfuric acid and nitric acid. Slowly add 3-hydroxypyridine to the cooled mixture. The electron-donating hydroxyl group directs the electrophilic nitration primarily to the ortho and para positions. The 4-nitro isomer is then separated.
-
Reduction: Dissolve the isolated 4-nitro-3-hydroxypyridine in a suitable solvent. Reduce the nitro group to an amine using a standard reducing agent, such as iron powder in acidic conditions or catalytic hydrogenation (H₂ over Palladium on carbon).[6]
-
Work-up: After the reaction is complete, neutralize the mixture and extract the crude 4-amino-3-hydroxypyridine product with an organic solvent.
-
Purification: Purify the crude product using column chromatography or recrystallization to yield the pure free base.
-
Salt Formation: Dissolve the purified free base in a suitable solvent like anhydrous ethanol. Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an ether to precipitate the dihydrochloride salt.
-
Isolation: Collect the precipitated solid by filtration, wash with a cold solvent to remove impurities, and dry under vacuum.
-
Trustworthiness: The final product's identity and purity should be rigorously confirmed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.
-
Mechanism of Action: The Potassium Channel Blockade Hypothesis
The biological activity of 4-Aminopyridin-3-ol dihydrochloride is presumed to be similar to its parent compound, 4-aminopyridine, which is a non-selective blocker of voltage-gated potassium (Kᵥ) channels.[7][8]
In demyelinated axons, as seen in conditions like multiple sclerosis, the normally insulated internodal membrane becomes exposed. This exposure reveals Kᵥ channels (notably subtypes Kᵥ1.1 and Kᵥ1.2), which are typically concentrated near the nodes of Ranvier.[9] The resulting outward flow of potassium ions (K⁺) during an action potential short-circuits the axonal current, leading to a shortened action potential and, ultimately, conduction failure.[3]
4-aminopyridine blocks these exposed Kᵥ channels from the intracellular side.[10] This blockade reduces the repolarizing K⁺ current, thereby prolonging the duration of the action potential. This allows the electrical signal to be passively conducted across the demyelinated segment to the next node of Ranvier, effectively restoring nerve impulse conduction.[4][9]
Sources
- 1. 4-aminopyridine suppliers USA [americanchemicalsuppliers.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 4. 4-Aminopyridine | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 5. 1081776-23-9|4-Aminopyridin-3-ol dihydrochloride|BLD Pharm [bldpharm.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 4-Aminopyridine | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
